molecular formula C96H181N2O21P B1487347 Unii-5A35gqs15R CAS No. 252042-59-4

Unii-5A35gqs15R

Cat. No.: B1487347
CAS No.: 252042-59-4
M. Wt: 1730.4 g/mol
InChI Key: UWZZPPFXKHHIMQ-QXFLKPNTSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorylated hexaacyl disaccharide involves multiple steps, including the phosphorylation of specific sugar molecules and the attachment of acyl groups. The process typically starts with the preparation of the disaccharide core, followed by the selective phosphorylation of hydroxyl groups.

Industrial Production Methods

Industrial production of phosphorylated hexaacyl disaccharide requires precise control over reaction conditions to ensure high yield and purity. The process involves large-scale synthesis using automated reactors, followed by purification steps such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Phosphorylated hexaacyl disaccharide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of phosphorylated hexaacyl disaccharide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors on cell surfaces, triggering signaling cascades that lead to various biological effects. These pathways include the activation of immune responses and modulation of inflammatory processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to phosphorylated hexaacyl disaccharide include other phosphorylated sugars and acylated disaccharides. Examples include phosphorylated tetraacyl disaccharide and phosphorylated octaacyl disaccharide .

Uniqueness

Phosphorylated hexaacyl disaccharide is unique due to its specific combination of phosphorylation and acylation, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-3-phosphonooxy-5-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]-6-[(2R,3S,4R,5R)-2,3,4-trihydroxy-6-oxo-5-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]hexoxy]oxan-4-yl] (3R)-3-tetradecanoyloxytetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C96H181N2O21P/c1-7-13-19-25-31-37-40-46-52-58-64-70-87(104)114-79(67-61-55-49-43-34-28-22-16-10-4)73-85(102)97-82(76-99)92(108)93(109)83(101)78-113-96-91(98-86(103)74-80(68-62-56-50-44-35-29-23-17-11-5)115-88(105)71-65-59-53-47-41-38-32-26-20-14-8-2)95(94(84(77-100)117-96)119-120(110,111)112)118-90(107)75-81(69-63-57-51-45-36-30-24-18-12-6)116-89(106)72-66-60-54-48-42-39-33-27-21-15-9-3/h76,79-84,91-96,100-101,108-109H,7-75,77-78H2,1-6H3,(H,97,102)(H,98,103)(H2,110,111,112)/t79-,80-,81-,82+,83-,84-,91-,92-,93-,94-,95-,96-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZZPPFXKHHIMQ-QXFLKPNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)NC1C(C(C(OC1OCC(C(C(C(C=O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)O)O)O)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@H]([C@H]([C@@H]([C@H](C=O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)O)O)O)CO)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C96H181N2O21P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1730.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252042-59-4
Record name Phosphorylated hexaacyl disaccharide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252042594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PHOSPHORYLATED HEXAACYL DISACCHARIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A35GQS15R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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